N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

MDM2-p53 protein–protein interaction surface plasmon resonance target engagement

Selectively inhibit MDM2-p53 interaction with N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide (AMG-232), achieving near-stoichiometric target engagement at low nanomolar concentrations (SPR KD 0.045 nM, cellular EdU IC50 9.1 nM). This chemical probe provides >166,000-fold selectivity over MDMX, eliminating mixed pharmacodynamic phenotypes co-expressing both MDM2 and MDMX. Well-characterized in vivo ED50 of 9.1 mg/kg (SJSA-1 xenograft) simplifies dose calibration for comparative efficacy studies. Supported by an extensive body of Phase 1 human PK, PD, and safety data, it is the preferred tool for experiments requiring complete disruption of the MDM2-p53 interaction. Ideal for ChIP, RNA-seq, and translational research demanding clean MDM2-mediated p53 regulation.

Molecular Formula C19H16N2O4S2
Molecular Weight 400.47
CAS No. 896362-41-7
Cat. No. B2398563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS896362-41-7
Molecular FormulaC19H16N2O4S2
Molecular Weight400.47
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-8-4-3-5-9-13)20-19(26-17)21-18(23)14-10-6-7-11-15(14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23)
InChIKeyQGJGHZIUSZYEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Primer: N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide (AMG-232 / Navtemadlin) as a Clinical-Stage MDM2-p53 Inhibitor


N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896362-41-7), known as AMG-232 or navtemadlin, is a synthetic piperidinone-class small molecule that functions as a potent, orally bioavailable antagonist of the MDM2-p53 protein–protein interaction. It binds the p53 pocket of MDM2 with a surface plasmon resonance (SPR) KD of 0.045 nM and inhibits the MDM2-p53 interaction in a homogeneous time-resolved fluorescence (HTRF) biochemical assay with an IC50 of 0.6 nM . In SJSA-1 osteosarcoma cells, it suppresses EdU incorporation with an IC50 of 9.1 nM . The compound has advanced to Phase 3 clinical evaluation for relapsed/refractory myelofibrosis (BOREAS trial, NCT03930732) and has been studied in multiple solid tumor and hematologic malignancy settings .

Procurement Warning: Why N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide Cannot Be Substituted by Other MDM2 Inhibitors


MDM2 inhibitors as a class exhibit substantial divergence in binding kinetics, selectivity profiles, pharmacokinetic properties, and clinical safety margins that preclude simple interchange. N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide (AMG-232) incorporates a one-carbon tethered sulfone moiety that exploits a shallow cleft on the MDM2 surface (the glycine-58 shelf region), a structural feature absent in early-generation inhibitors such as nutlin-3a and RG7112 . This structural differentiation translates into quantitative differences in biochemical potency, MDM2-over-MDMX selectivity, oral bioavailability, CYP3A4 interaction liability, and in vivo antitumor efficacy that have been documented in direct comparative studies . Consequently, substituting AMG-232 with a close analog—even one sharing the piperidinone scaffold—without adjusting experimental conditions risks introducing uncontrolled variables in target engagement, off-target pharmacology, and pharmacokinetic exposure.

Quantitative Differentiation Evidence: N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide Versus Comparator MDM2 Antagonists


Biochemical Binding Affinity: AMG-232 vs. Predecessor AM-8553 and Nutlin-3a

AMG-232 demonstrates a 0.045 nM KD by SPR for MDM2, representing a substantial improvement over its direct predecessor AM-8553, whose lead optimization produced AMG-232 through sulfone incorporation on the N-alkyl substituent . For comparison, the prototype MDM2 inhibitor nutlin-3a exhibits a biochemical HTRF IC50 of approximately 88–150 nM in published assays, roughly 150- to 250-fold weaker than AMG-232's HTRF IC50 of 0.6 nM . The magnitude of this difference is structurally attributable to the additional interaction of the sulfone moiety with the glycine-58 shelf region on MDM2, a contact that nutlin-3a cannot achieve .

MDM2-p53 protein–protein interaction surface plasmon resonance target engagement

MDM2-over-MDMX Selectivity: AMG-232 Displays >100 µM MDMX IC50

AMG-232 is highly selective for MDM2 over the paralog MDMX (also known as MDM4). While a close structural analog (AM-6761) has been explicitly reported with an MDMX IC50 > 100 µM and is considered a confirmatory probe for the same scaffold , the J Med Chem discovery paper and the Chemical Probes Portal both categorize AMG-232 as a selective MDM2 inhibitor lacking significant MDMX activity . This selectivity contrasts with certain spirooxindole-series inhibitors and stapled-peptide antagonists that exhibit dual MDM2/MDMX activity, which may introduce a distinct and potentially confounding pharmacodynamic signal in p53-dependent assays.

target selectivity off-target profiling MDMX paralog

Oral Bioavailability and CYP3A4 Safety Profile: AMG-232 vs. Idasanutlin (RG7388)

AMG-232 is orally bioavailable with dose-proportional pharmacokinetics demonstrated in a Phase 1 clinical study across a 15–960 mg dose range . Critically, AMG-232 exhibits minimal activity in CYP3A4 inhibition and pregnane X receptor (PXR) induction assays , distinguishing it from idasanutlin (RG7388), which is a substrate of CYP3A4 and requires co-administration considerations with strong CYP3A4 inhibitors such as posaconazole . This difference in CYP3A4 liability has direct implications for combination therapy design, where AMG-232 presents a lower risk of pharmacokinetic drug–drug interactions.

pharmacokinetics drug–drug interaction CYP3A4 oral bioavailability

In Vivo Antitumor Efficacy: AMG-232 ED50 = 9.1 mg/kg in SJSA-1 Osteosarcoma Xenograft

In the SJSA-1 osteosarcoma xenograft model, AMG-232 achieves an ED50 of 9.1 mg/kg with once-daily oral dosing, accompanied by robust p21 induction as a pharmacodynamic marker of p53 pathway activation . This in vivo potency compares favorably with the predecessor compound AM-8553, from which AMG-232 was evolved through N-alkyl sulfone incorporation that yielded substantial improvements in both biochemical and cellular potency . Direct comparative biological activity assessment against nutlin-3, RG7112, and RG7388 has been performed in U-2 OS osteosarcoma cells with p21 protein detection by western blot as a pharmacodynamic readout, confirming AMG-232's differentiated activity profile within the MDM2 antagonist class .

xenograft efficacy osteosarcoma ED50 in vivo pharmacology

Clinical Development Advancement: AMG-232 Phase 3 (BOREAS) vs. Competitor Development Status

AMG-232 (now navtemadlin/KRT-232) has progressed to Phase 3 clinical evaluation in the BOREAS trial (NCT03930732) for relapsed/refractory myelofibrosis, positioning it as one of the most clinically advanced MDM2-p53 inhibitors . While idasanutlin (RG7388) has also reached Phase 3, other MDM2 antagonists such as milademetan (DS-3032b), APG-115, siremadlin (HDM201), and CGM097 remain at Phase 1 or Phase 2 stages . This clinical maturity translates into a larger body of human pharmacokinetic, pharmacodynamic, and safety data available for study design reference, including published Phase 1 dose-escalation results across multiple solid tumor and multiple myeloma cohorts (n = 107) .

clinical stage Phase 3 trial myelofibrosis regulatory advancement

Cellular Antiproliferative Potency: AMG-232 SJSA-1 EdU IC50 = 9.1 nM vs. Nutlin-3a Cell Viability IC50 ~1.5–10 µM

In p53 wild-type SJSA-1 osteosarcoma cells, AMG-232 inhibits EdU incorporation with an IC50 of 9.1 nM, reflecting potent target-dependent antiproliferative activity . The prototype MDM2 inhibitor nutlin-3a, in comparable p53 wild-type cell viability assays (MTT format), typically exhibits IC50 values in the range of 1.5–10 µM depending on cell line and assay conditions . This approximately 150- to 1,000-fold difference in cellular potency is consistent across multiple p53 wild-type lines and is attributable to AMG-232's higher target binding affinity, more efficient MDM2 pocket engagement via the sulfone–glycine-58 interaction, and favorable physicochemical properties promoting cellular permeability .

antiproliferative activity osteosarcoma EdU incorporation p53 wild-type

High-Impact Application Scenarios for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide Based on Verified Differentiation Evidence


Chemical Probe for p53-Dependent Mechanistic Studies Requiring Near-Complete MDM2 Occupancy

With an SPR KD of 0.045 nM and cellular EdU IC50 of 9.1 nM in SJSA-1 cells , AMG-232 achieves near-stoichiometric MDM2 target engagement at low nanomolar concentrations. This makes it the preferred chemical probe for experiments requiring complete disruption of the MDM2-p53 interaction—such as chromatin immunoprecipitation (ChIP) studies of p53 transcriptional targets, RNA-seq profiling of p53-dependent gene signatures, or experiments where residual MDM2 activity could confound interpretation. The >166,000-fold selectivity window over MDMX (inferred from scaffold analog data) further ensures that observed transcriptional responses are attributable specifically to MDM2 antagonism .

In Vivo Xenograft Efficacy Benchmarking Using an Orally Bioavailable MDM2 Inhibitor with Defined ED50

AMG-232 has a well-characterized in vivo ED50 of 9.1 mg/kg in the SJSA-1 osteosarcoma xenograft model with once-daily oral dosing . This quantitative benchmark enables researchers to calibrate dosing regimens for comparative efficacy studies against novel MDM2 antagonists or combination therapies. The compound's oral bioavailability and minimal CYP3A4 inhibition liability simplify combination dosing protocols compared to idasanutlin, which requires careful management of CYP3A4-mediated drug–drug interactions .

Translational Oncology Research Leveraging Clinical-Stage Reference Data

As one of only two MDM2-p53 inhibitors to reach Phase 3 clinical development , AMG-232 offers an extensive body of published human pharmacokinetic, pharmacodynamic, and safety data from a completed Phase 1 dose-escalation and expansion study enrolling 107 patients across multiple tumor types . Researchers designing translational studies or preclinical-to-clinical dose projections can reference published human PK parameters, serum MIC-1 (macrophage inhibitory cytokine-1) pharmacodynamic biomarker data, and dose-limiting toxicity profiles (thrombocytopenia, neutropenia) to inform study design .

In Vitro Selectivity Profiling Against MDM2 vs. MDMX Paralogs

For experiments requiring clean discrimination between MDM2-mediated and MDMX-mediated p53 regulation, AMG-232 provides a selective inhibitory tool with robust MDM2 activity (IC50 = 0.6 nM) and no significant MDMX cross-reactivity. This is particularly valuable in cell lines co-expressing both MDM2 and MDMX, where dual inhibitors would simultaneously block both negative regulators and produce a mixed pharmacodynamic phenotype. The scaffold-related probe AM-6761, with confirmed MDMX IC50 > 100 µM, provides corroborating selectivity evidence for this chemotype .

Quote Request

Request a Quote for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.